

# DSPE-Polysarcosine66 in Lipid Nanoparticle (LNP) Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | DSPE-polysarcosine66 |           |
| Cat. No.:            | B15551357            | Get Quote |

#### Introduction

Lipid nanoparticles (LNPs) have become the leading platform for the delivery of nucleic acid therapeutics, most notably highlighted by their use in mRNA vaccines. A critical component of conventional LNP formulations is the PEGylated lipid (e.g., DSPE-PEG), which provides a hydrophilic corona to stabilize the particles and prolong circulation time. However, concerns regarding the immunogenicity of polyethylene glycol (PEG) have prompted investigation into alternatives. DSPE-polysarcosine (DSPE-pSar) is emerging as a promising substitute, offering similar "stealth" properties with potentially improved biocompatibility and reduced immune stimulation.[1][2][3] Polysarcosine, a polypeptoid of N-methylated glycine, is considered a promising alternative to PEG due to its stealth properties, enhanced nanoparticle stability, and reduced immunogenicity.[4][5]

This technical guide provides an in-depth overview of the use of **DSPE-polysarcosine66** (DSPE-pSar66) in LNP formulations, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant workflows for researchers and drug development professionals.

## Physicochemical Properties of DSPE-pSar LNPs

The substitution of DSPE-PEG with DSPE-pSar can influence the physicochemical characteristics of LNPs. Studies have shown that complete replacement of PEG lipids with pSar lipids can yield LNPs with comparable properties, while in some cases maintaining or



even enhancing mRNA delivery efficiency in vitro and in vivo. The structure of the pSarconjugated lipid anchor significantly affects the functionality of the LNPs.

Below is a summary of reported quantitative data for LNP formulations, comparing those made with polysarcosine lipids to traditional PEGylated lipids.

Table 1: Physicochemical Properties of ALC-0315 based LNPs with pSar vs. PEG Lipids

| Lipid Moiety        | Size (nm) | PDI   | Encapsulation<br>Efficiency (%) | Zeta Potential<br>(mV) |
|---------------------|-----------|-------|---------------------------------|------------------------|
| Control (PEG)       | ~80       | ~0.1  | ~90%                            | ~ -2                   |
| DMG-pSar25          | ~100      | ~0.1  | ~90%                            | ~ -3                   |
| DOPE-pSar25         | ~80       | ~0.15 | ~70%                            | ~ -4                   |
| C16-pSar25          | ~180      | ~0.15 | ~85%                            | ~ -2                   |
| C18-pSar25          | ~160      | ~0.15 | ~85%                            | ~ -2                   |
| TETAMINE-<br>pSar25 | ~150      | ~0.15 | ~85%                            | ~ +5                   |

Table 2: Physicochemical Properties of SM-102 based LNPs with pSar vs. PEG Lipids

| Lipid Moiety        | Size (nm) | PDI   | Encapsulation<br>Efficiency (%) | Zeta Potential<br>(mV) |
|---------------------|-----------|-------|---------------------------------|------------------------|
| Control (PEG)       | ~90       | ~0.1  | ~95%                            | ~ -5                   |
| DMG-pSar25          | ~100      | ~0.1  | ~95%                            | ~ -5                   |
| DOPE-pSar25         | ~90       | ~0.15 | ~90%                            | ~ -6                   |
| C16-pSar25          | ~170      | ~0.15 | ~90%                            | ~ -5                   |
| C18-pSar25          | ~160      | ~0.15 | ~90%                            | ~ -4                   |
| TETAMINE-<br>pSar25 | ~140      | ~0.15 | ~90%                            | ~ +2                   |



#### In Vivo Performance

The ultimate test of an LNP formulation is its in vivo efficacy. Studies in mice have demonstrated that LNPs formulated with certain DSPE-pSar variants can achieve protein expression levels comparable to or even exceeding those of their PEGylated counterparts after intramuscular injection.

Table 3: In Vivo mRNA Delivery Performance in Mice (Intramuscular Injection)

| LNP Base | pSar Lipid Variant     | Outcome Compared to PEG Control                                                          |
|----------|------------------------|------------------------------------------------------------------------------------------|
| ALC-0315 | C16-pSar25             | > 5-fold higher luminescence<br>(FLuc mRNA)                                              |
| ALC-0315 | DMG-pSar25             | > 5-fold higher luminescence<br>(FLuc mRNA); Significantly<br>higher hEPO protein levels |
| SM-102   | All tested pSar lipids | Similar luminescence and hEPO protein levels to PEG control                              |

These results indicate that the interplay between the ionizable lipid and the stealth lipid is crucial for in vivo performance.

### **Experimental Protocols**

This section details the methodologies for the synthesis of DSPE-pSar and the subsequent formulation and characterization of DSPE-pSar LNPs.

## Synthesis of DSPE-polysarcosine (DSPE-pSar)

This protocol is based on the ring-opening polymerization of sarcosine N-carboxyanhydride (Sar-NCA) initiated by the primary amine of DSPE.

Diagram 1: DSPE-pSar Synthesis Workflow









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. DSPE-Polysarcosine | DSPE-pSar | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Engineering LNPs with polysarcosine lipids for mRNA delivery PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Polysarcosine-Functionalized mRNA Lipid Nanoparticles Tailored for Immunotherapy -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DSPE-Polysarcosine66 in Lipid Nanoparticle (LNP)
  Formulations: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15551357#dspe-polysarcosine66-for-lipid-nanoparticle-Inp-formulation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com